molecular formula C12H15NO B2989855 4-(1H-indol-3-yl)butan-1-ol CAS No. 3364-37-2

4-(1H-indol-3-yl)butan-1-ol

Cat. No.: B2989855
CAS No.: 3364-37-2
M. Wt: 189.258
InChI Key: IGLKHWVIJCQODS-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)butan-1-ol is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.258. The purity is usually 95%.
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Properties

IUPAC Name

4-(1H-indol-3-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-8-4-3-5-10-9-13-12-7-2-1-6-11(10)12/h1-2,6-7,9,13-14H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLKHWVIJCQODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1h Indol 3 Yl Butan 1 Ol and Its Precursors

Strategies for Carbon-Chain Elongation and Functional Group Introduction

The introduction of the four-carbon chain at the 3-position of the indole ring is a critical step. This is often achieved through reactions starting from indole itself or from pre-functionalized indole derivatives.

A common and efficient pathway to this compound involves the preparation of a carboxylic acid ester intermediate followed by its reduction.

The synthesis of this compound can be effectively achieved through the reduction of methyl 4-(1H-indol-3-yl)butanoate. researchgate.netvu.lt This ester is typically prepared by the esterification of 4-(1H-indol-3-yl)butanoic acid. researchgate.netrsc.orgnih.gov The reduction of the methyl ester to the corresponding primary alcohol is a standard transformation in organic synthesis, often employing powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. smolecule.commasterorganicchemistry.com The reaction involves the nucleophilic attack of the hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This process ultimately leads to the formation of the desired this compound. researchgate.netvu.lt While highly effective, the reaction with LiAlH₄ requires anhydrous conditions and careful handling due to its high reactivity.

Starting Material Reagent Product Reference
Methyl 4-(1H-indol-3-yl)butanoateLithium Aluminum Hydride (LiAlH₄)This compound researchgate.netvu.lt

4-(1H-indol-3-yl)butanoic acid is a versatile precursor that can be converted into various intermediates, which can then be transformed into the target alcohol. rsc.orgnih.govnih.govnih.gov

4-(1H-indol-3-yl)butanoic acid can be converted to its corresponding amide, 4-(1H-indol-3-yl)butanamide. This transformation typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia (B1221849) or an appropriate amine. While amides are generally less reactive than esters, their reduction, also achievable with strong reducing agents like LiAlH₄, would yield the corresponding amine rather than the alcohol. However, the synthesis of the butanamide is a notable derivatization of the butanoic acid. rsc.orgnih.gov

The conversion of 4-(1H-indol-3-yl)butanoic acid to its acyl chloride, 4-(1H-indol-3-yl)butanoyl chloride, provides a highly reactive intermediate. researchgate.netvu.ltsmolecule.com This acyl chloride can be synthesized using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. vu.lt However, 4-(1H-indol-3-yl)butanoyl chloride is known to be unstable and can undergo intramolecular cyclization to form 2,3,4,9-tetrahydro-1H-carbazol-1-one. researchgate.netvu.lt

To circumvent this instability, the butanoic acid can be converted into a mixed carbonate, such as ethyl 4-(1H-indol-3-yl)butanoyl carbonate, by reacting the acid with ethyl chloroformate in the presence of a base like triethylamine. researchgate.netvu.lt This activated intermediate is more stable than the acyl chloride and can be used for subsequent reactions, including reduction or amidation. researchgate.netvu.lt

Precursor Intermediate Notes Reference
4-(1H-indol-3-yl)butanoic acid4-(1H-indol-3-yl)butanoyl chlorideUnstable, prone to intramolecular cyclization researchgate.netvu.lt
4-(1H-indol-3-yl)butanoic acidEthyl 4-(1H-indol-3-yl)butanoyl carbonateMore stable alternative to the acyl chloride researchgate.netvu.lt

Alternative Synthetic Routes to Indole-Alkyl Alcohols

Indole N-Alkylation with Halogenated Butanols

A direct and common method for synthesizing derivatives of this compound involves the N-alkylation of the indole ring with a suitable halogenated butanol. This reaction is typically performed in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.

For instance, the synthesis of 4-(1H-indol-1-yl)butan-1-ol has been achieved by reacting indole with 4-bromobutan-1-ol in the presence of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). nih.gov The strong base facilitates the formation of the indolide anion, which then undergoes nucleophilic substitution with the alkyl halide to furnish the desired N-alkylated product. nih.gov This method offers a straightforward approach to introducing the butanol chain at the N-1 position of the indole ring.

Similarly, N-alkylation of various indole derivatives can be accomplished using different alkylating agents and base systems. For example, the benzylation of indoles has been successfully carried out using benzyl (B1604629) halides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalytic base, sometimes in combination with an ionic liquid or under microwave irradiation to enhance reaction rates. google.com These conditions highlight the versatility of N-alkylation reactions in preparing a wide range of substituted indoles.

Organocatalytic Asymmetric Michael Addition for Chiral Tryptamine (B22526) Precursors

The synthesis of chiral tryptamine precursors, which can be further elaborated to enantiomerically pure indole derivatives, can be effectively achieved through organocatalytic asymmetric Michael additions. acs.orgdntb.gov.ua This strategy allows for the stereocontrolled formation of new carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules. researchgate.net

One notable example is the Michael addition of aliphatic aldehydes to indolylnitroalkenes, catalyzed by a chiral organocatalyst such as (S)-diphenylprolinol trimethylsilyl (B98337) ether. acs.org This reaction produces optically pure 2-alkyl-3-(1H-indol-3-yl)-4-nitrobutanals with high yields, diastereoselectivities, and enantioselectivities. acs.org The resulting nitro and formyl groups are versatile handles for further transformations into tryptamine derivatives. acs.org The development of asymmetric Michael reactions provides a powerful tool for accessing chiral building blocks that are essential for the synthesis of biologically active compounds. researchgate.net

Cascade Coupling Reactions in Indole Synthesis

Cascade or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to the synthesis of complex indole structures. rsc.orgresearchgate.net These reactions can be catalyzed by various metals or organocatalysts and often proceed through a series of interconnected steps.

A copper-catalyzed one-pot cascade reaction has been developed for the synthesis of indoles and related heterocycles. acs.org This process is thought to involve an initial aldol (B89426) condensation, followed by an intramolecular C-N cross-coupling and subsequent deacylation. acs.org Another example is a p-toluenesulfonic acid-catalyzed cascade reaction for synthesizing 4-functionalized tetrahydrocarbazolones from 4-(indol-2-yl)-4-oxobutanal derivatives. nih.govacs.org This reaction proceeds via an intramolecular Friedel–Crafts hydroxyalkylation followed by the activation of the resulting 3-indolylmethanol intermediate and reaction with an external nucleophile. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and outcome of synthetic routes toward this compound and its precursors are highly dependent on the careful optimization of reaction conditions. Key factors include the choice of solvent, the nature of the catalyst and reagents, and the control of stereochemistry in multi-step syntheses.

Solvent Selection and Reaction Environment Effects

The selection of an appropriate solvent is critical as it can significantly influence reaction rates, yields, and even the course of a reaction. researchgate.net In the synthesis of indole derivatives, a wide range of solvents have been employed, from polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to more environmentally benign options. acs.orgrsc.org

For example, the use of renewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) has been explored as a greener alternative to traditional dipolar aprotic solvents in copper-catalyzed indole synthesis, demonstrating comparable efficiency. acs.org In some cases, water has been successfully used as a solvent for the synthesis of indole derivatives, such as in the preparation of bis(indolyl)methanes catalyzed by dodecylsulphonic acid, offering advantages in terms of cost and environmental impact. openmedicinalchemistryjournal.com The choice of solvent can also be crucial for achieving desired regioselectivity in reactions like indole acylation. researchgate.net

Catalyst and Reagent Influence on Synthetic Efficiency

The choice of catalyst and reagents is a pivotal factor in determining the efficiency and selectivity of a synthetic transformation. nih.gov In the context of indole synthesis, both metal-based and organocatalysts have been extensively utilized.

For instance, in the Friedel–Crafts hydroxyalkylation of indoles with trifluoromethyl ketones, various catalytic systems have been investigated. beilstein-journals.orgd-nb.info While Lewis or Brønsted acids are often employed, organic bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (TMG) have also proven effective. nih.govd-nb.info A combination of potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylphosphonium (B1682233) bromide (n-Bu₄PBr) in water has been shown to be a highly efficient system for this transformation, offering high yields and avoiding the need for column chromatography. beilstein-journals.orgd-nb.info The recyclability of the catalytic system is another important consideration for sustainable synthesis. beilstein-journals.org The influence of the base is also critical, with studies showing that K₂CO₃ can provide superior yields compared to other bases like KOH or Cs₂CO₃ in certain reactions. beilstein-journals.orgd-nb.info

Table 1: Optimization of Reaction Conditions for the Preparation of 2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-ol nih.govbeilstein-journals.org

EntryBase (mol %)Catalyst (mol %)Time (h)Yield (%)
1--240
2NaOH (20)-240
3KOH (20)-240
4NaOH (20)TBAB (20)-93
5K₂CO₃ (15)n-Bu₄PBr (15)-97
6KOHTBPB-91
7Cs₂CO₃TBPB-81

TBAB: Tetrabutylammonium bromide; TBPB: Tetrabutylphosphonium bromide.

Stereochemical Control and Diastereoselectivity in Multi-step Synthesis

In the synthesis of complex molecules with multiple stereocenters, achieving high levels of stereochemical control is a significant challenge. Diastereoselectivity, the preferential formation of one diastereomer over another, is crucial for obtaining the desired biologically active isomer.

Organocatalytic asymmetric reactions have emerged as a powerful tool for establishing stereocenters with high fidelity. For example, in the synthesis of chiral tryptamine precursors through the Michael addition of aliphatic aldehydes to indolylnitroalkenes, the use of a chiral organocatalyst leads to the formation of the syn diastereomer with high diastereomeric ratios (up to >99:1 dr) and excellent enantioselectivities (up to >99% ee). acs.org This high level of stereocontrol is essential for the subsequent synthesis of optically pure target molecules.

Furthermore, in multi-step syntheses, the stereochemical outcome of one step can influence the stereochemistry of subsequent transformations. For instance, the diastereoselective reduction of an enone moiety in a spirocyclic indole derivative can be achieved with high diastereoselectivity (85:15 dr) using a Luche reduction, where the hydride attacks from the less hindered face of the molecule. acs.org The development of photoredox-catalyzed reactions has also enabled the diastereoselective dearomative prenylation and reverse-prenylation of electron-deficient indoles, affording 2,3-disubstituted indolines with excellent diastereoselectivity (>20:1 d.r.). nih.gov

An Overview of 4 1h Indol 3 Yl Butan 1 Ol: Structure and Research Context

Within the large family of indole (B1671886) derivatives, 4-(1H-indol-3-yl)butan-1-ol is a compound of specific interest in chemical research. Its structure is characterized by an indole nucleus substituted at the C3-position with a four-carbon chain terminating in a primary alcohol.

The structural framework of this compound combines the key features of the indole core with a flexible butanol side chain. This particular arrangement allows for a range of potential chemical modifications at both the indole nitrogen and the terminal hydroxyl group.

Research involving this compound has explored its utility as a synthetic intermediate. For instance, it has been used as a starting material in the synthesis of more complex molecules. vu.lt One documented synthetic route involves the esterification of 4-(1H-indol-3-yl)butanoic acid to its corresponding methyl ester, followed by reduction with lithium aluminum hydride to yield this compound. vu.lt This alcohol can then be further functionalized, for example, through tosylation, to prepare it for subsequent reactions like the alkylation of piperazines. vu.lt

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C12H15NO
IUPAC Name This compound
CAS Number 3364-37-2
Molecular Weight 189.26 g/mol

This compound serves as a valuable building block for creating a library of indole-based compounds with potential applications in various fields of chemical and pharmaceutical research.

The Synthesis of this compound: A Review of Methodologies

The indole nucleus is a prominent scaffold in a vast array of biologically active compounds and natural products. Its derivatives are of significant interest in medicinal chemistry and drug discovery. Among these, this compound serves as a key intermediate for the synthesis of more complex molecules. This article focuses on the chemical synthesis of this compound, exploring various strategies for carbon-chain elongation, functional group introduction, and alternative routes to related indole-alkyl alcohols.

Chemical Transformations and Derivatization Strategies of 4 1h Indol 3 Yl Butan 1 Ol

Derivatization of the Hydroxyl Functional Group

The primary alcohol of 4-(1H-indol-3-yl)butan-1-ol is a key site for chemical modification, allowing for the introduction of various functional groups through reactions such as esterification and sulfonylation.

Esterification Reactions (e.g., Acetate (B1210297) Formation)

The hydroxyl group of this compound can be readily converted to an ester. A common example is the formation of 4-(1H-indol-1-yl)butyl acetate. In a typical procedure, 4-(1H-indol-1-yl)butan-1-ol is reacted to yield the corresponding acetate as a colorless oil. nih.gov This transformation is significant as the resulting ester can serve as an intermediate for further reactions. nih.gov For instance, the acetate can undergo formylation at the C3 position of the indole (B1671886) ring. nih.gov

The esterification can also be achieved starting from the corresponding carboxylic acid, 4-(1H-indol-3-yl)butanoic acid, which is first converted to its methyl ester and then reduced to the alcohol, this compound, using a reducing agent like lithium aluminum hydride. vu.lt

Table 1: Esterification of 4-(1H-indol-1-yl)butan-1-ol

Reactant Product Yield Reference
4-(1H-indol-1-yl)butan-1-ol 4-(1H-indol-1-yl)butyl acetate 96% nih.gov

Sulfonylation (e.g., Tosylation) for Further Substitutions

Sulfonylation of the hydroxyl group is a crucial strategy for converting it into a good leaving group, facilitating subsequent nucleophilic substitution reactions. sapub.org A common sulfonylation reaction is tosylation, where the alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). vu.lt This reaction converts the alcohol into a tosylate, which is a highly effective leaving group.

The resulting tosylate of this compound can then be used in alkylation reactions. For example, it can be used to alkylate N-protected piperazines, demonstrating its utility in synthesizing more complex molecules. vu.lt The development of efficient sulfonylation methods for alcohols, including those with electron-donating or withdrawing substituents, has been a subject of research, with some methods operating under mild, solvent-free conditions at room temperature. sapub.orgcas.cn

Table 2: Tosylation of this compound

Reactant Reagents Product Application Reference
This compound p-toluenesulfonyl chloride, pyridine 4-(1H-indol-3-yl)butyl tosylate Alkylation of N-protected piperazines vu.lt

Modifications of the Indole Nitrogen (N1-position)

The nitrogen atom at the N1 position of the indole ring is another key site for functionalization.

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation reactions introduce alkyl or aryl groups onto the indole nitrogen. These modifications can significantly alter the electronic properties and steric environment of the indole ring, influencing its reactivity in subsequent transformations. While specific examples of N-alkylation or N-arylation starting directly from this compound are not detailed in the provided search results, general strategies for N-arylation of related amino alcohols have been developed. For instance, copper-catalyzed N-selective arylation of β-amino alcohols with iodoanilines has been reported. nih.gov Such methods could potentially be adapted for the N-arylation of the indole nitrogen in this compound derivatives. Further research has explored the alkylation and arylation of piperazine (B1678402) derivatives of 4-(1H-indol-3-yl)butane. researchgate.net

Functionalization of the Indole Ring System

The indole ring itself is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.

Formylation Reactions (e.g., at the C3 position)

Formylation, the introduction of a formyl group (-CHO), is a common and important reaction for functionalizing the indole ring. The Vilsmeier-Haack reaction is a widely used method for this purpose. ijpcbs.comyoutube.com This reaction typically employs a reagent generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comyoutube.com

For indoles, the Vilsmeier-Haack reaction generally occurs at the C3 position, which is the most electron-rich position and thus most susceptible to electrophilic attack. youtube.com In the context of this compound derivatives, the formylation has been demonstrated on the acetate-protected alcohol. Specifically, 4-(1H-indol-1-yl)butyl acetate can be formylated to yield 4-(3-formyl-1H-indol-1-yl)butyl acetate. nih.gov This reaction proceeds with good yield, highlighting the feasibility of modifying the indole ring even with a substituent on the indole nitrogen. nih.gov Catalytic versions of the Vilsmeier-Haack reaction have also been developed, offering milder reaction conditions. orgsyn.org

Table 3: Formylation of a 4-(1H-indol-1-yl)butan-1-ol Derivative

Reactant Product Yield Reference
4-(1H-indol-1-yl)butyl acetate 4-(3-formyl-1H-indol-1-yl)butyl acetate 74% nih.gov

Synthesis of Multi-substituted Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, and the development of methods for its multi-substitution is of significant interest. This compound serves as a key starting material for creating diverse, substituted indole derivatives. These derivatives are often synthesized through multi-component reactions or by functionalizing the indole ring.

One notable approach involves the use of (1H-indol-3-yl)methanols as precursors for Friedel-Crafts alkylation reactions. beilstein-journals.orgd-nb.info This strategy allows for the introduction of various substituents at different positions of the indole ring. For instance, the reaction of indoles with fluoromethyl ketones can yield trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives, which are valuable in pharmaceutical research. d-nb.infobeilstein-archives.org The synthesis of these compounds can be achieved with high yields using catalysts like potassium carbonate and tetrabutylphosphonium (B1682233) bromide in water, offering an efficient and environmentally friendly method. beilstein-journals.orgbeilstein-archives.org

Multi-component reactions provide another powerful tool for the synthesis of complex indole-substituted heterocycles. researchgate.net These reactions allow for the construction of intricate molecular architectures in a single step from simple starting materials. For example, indole-containing pyridine derivatives have been synthesized via a one-pot reaction, showcasing the efficiency of this approach. sorbonne-universite.fr

The following table summarizes a selection of multi-substituted indole derivatives synthesized from indole precursors, highlighting the diversity of achievable structures.

ProductReactantsCatalyst/ReagentsConditionsYield (%)
2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol5-methoxyindole, 2,2,2-trifluoroacetophenoneK₂CO₃, n-Bu₄PBrWater, Room Temperature93
Indole-substituted pyridinesIndole-3-carboxaldehyde, malononitrile, aromatic aldehydesPiperidineEthanol, Reflux85-95
Tetrahydro-1H-indol-3-yl)-R-1H-indazol-5-yl)ethanoneIndole-3-carbaldehyde, acetylacetoneHeterocyclic amineDMSO-

This table presents a selection of synthetic methods and is not exhaustive.

Synthesis of Complex Analogues and Hybrid Structures

The structural versatility of this compound makes it an ideal scaffold for the synthesis of complex analogues and hybrid structures, which often exhibit interesting biological properties.

Formation of Piperazine-Containing Derivatives

Piperazine-containing indole derivatives are a significant class of compounds in medicinal chemistry. The synthesis of these derivatives often involves the modification of this compound. A common strategy is to convert the primary alcohol to a good leaving group, such as a tosylate, which can then be displaced by a piperazine nucleophile. vu.lt

An alternative route involves the conversion of 4-(1H-indol-3-yl)butanoic acid, a related compound, into an amide with piperazine, followed by reduction. vu.ltresearchgate.net However, this method can be challenging due to the instability of intermediate acyl chlorides and potential side reactions. vu.lt The direct derivatization of this compound offers a more streamlined approach. vu.ltresearchgate.net

The following table outlines a synthetic route to a key piperazine-indole intermediate.

IntermediateStarting MaterialReagentsConditionsYield (%)
1-(4-(1H-indol-3-yl)butyl)piperazineThis compound1. TsCl, Pyridine2. Piperazine1. Ethyl acetate2. --
1-(4-(1H-indol-3-yl)butyl)piperazine4-(1H-indol-3-yl)butanoic acid1. SOCl₂2. Piperazine3. LiAlH₄1. -2. -3. THF, Reflux67

Yields can vary depending on the specific reaction conditions and scale.

Preparation of Tris(1H-indol-3-yl)methylium Salts and Related Chromophores

Tris(1H-indol-3-yl)methylium salts are a class of compounds known for their intense color and potential applications as chromophores and biological agents. nih.govresearchgate.net The synthesis of these complex structures can be achieved using N-substituted indole derivatives.

A key synthetic strategy involves the condensation of an N-alkylated indole, such as 4-(1H-indol-1-yl)butan-1-ol, with a corresponding N-alkylated indole-3-carbaldehyde. nih.gov This reaction is typically catalyzed by a Lewis acid like dysprosium triflate. The resulting tris(indolyl)methane is then oxidized to the final methylium salt using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), followed by treatment with acid. nih.govresearchgate.net

The following table summarizes the key steps in the synthesis of a tris(1H-indol-3-yl)methylium salt.

StepReactantsCatalyst/ReagentsConditions
N-AlkylationIndole, 4-bromobutan-1-olKOHDMSO, Room Temperature
Formylation4-(1H-indol-1-yl)butan-1-olPOCl₃, DMFRoom Temperature
Condensation4-(1H-indol-1-yl)butan-1-ol, 4-(3-formyl-1H-indol-1-yl)butanolDy(OTf)₃Methanol, Reflux
OxidationTris(1-(4-hydroxybutyl)-1H-indol-3-yl)methaneDDQ, HClTHF, Room Temperature

This table provides a general overview of the synthetic sequence.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 4-(1H-indol-3-yl)butan-1-ol provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by signals in both the aromatic region, corresponding to the indole (B1671886) ring, and the aliphatic region, corresponding to the butanol side chain.

The indole ring protons typically appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm). The proton on the nitrogen (N-H) of the indole ring usually presents as a broad singlet. The butanol chain protons are observed in the upfield region. The methylene (B1212753) group attached to the hydroxyl function (-CH₂OH) is expected to appear as a triplet, while the other methylene groups of the butyl chain will show more complex splitting patterns due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound This table is based on predicted chemical shifts and standard splitting patterns for similar structural motifs.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Indole N-H~8.0br s (broad singlet)1H
Indole H-4/H-7~7.5-7.7m (multiplet)2H
Indole H-5/H-6~7.0-7.2m (multiplet)2H
Indole H-2~6.9s (singlet)1H
H-1' (-CH₂OH)~3.6t (triplet)2H
H-4' (Ar-CH₂)~2.7t (triplet)2H
H-2'/H-3'~1.5-1.8m (multiplet)4H
-OHVariables (singlet)1H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms. The carbons of the indole ring resonate in the downfield region (δ 110-140 ppm), while the aliphatic carbons of the butanol chain appear in the upfield region (δ 20-65 ppm). The carbon atom attached to the hydroxyl group (C-1') is typically found around δ 62 ppm. lgcstandards.com

Table 2: Predicted ¹³C NMR Data for this compound This table is based on predicted chemical shifts for similar structural motifs.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Indole C-7a~136
Indole C-3a~127
Indole C-2~122
Indole C-5~121
Indole C-6~119
Indole C-4~118
Indole C-3~114
Indole C-7~111
C-1' (-CH₂OH)~62
C-3'~32
C-2'~28
C-4' (Ar-CH₂)~25

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain (H-1' ↔ H-2' ↔ H-3' ↔ H-4'), confirming the integrity of the four-carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign each proton signal in Table 1 to its corresponding carbon signal in Table 2. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. Key correlations would include the signal from the benzylic protons (H-4') to the indole carbons C-2 and C-3a, confirming the attachment of the butyl chain to the C-3 position of the indole ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. mdpi.comresearchgate.net For instance, NOESY could reveal spatial proximity between the protons of the butyl chain (e.g., H-4') and the H-2 or H-4 protons of the indole ring, depending on the rotational conformation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound, the molecular formula is C₁₂H₁₅NO. HRMS would be used to confirm this composition by matching the experimentally measured accurate mass to the calculated theoretical mass.

Molecular Formula: C₁₂H₁₅NO

Calculated Monoisotopic Mass: 189.11537 Da uni.lu

An experimental HRMS measurement close to this calculated value would provide strong evidence for the correct elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like alcohols. In positive ion mode, ESI typically produces the protonated molecular ion, [M+H]⁺. For this compound, this would be observed at an m/z value corresponding to its molecular weight plus the mass of a proton.

Predicted [M+H]⁺: m/z 190.12265 uni.lu

Predicted [M+Na]⁺: m/z 212.10459 uni.lu

Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. For this compound, key expected fragmentation pathways include:

Loss of water (-H₂O): A common fragmentation for alcohols, leading to the formation of a stable ion. The predicted fragment [M+H-H₂O]⁺ would appear at m/z 172.11263. uni.ludocbrown.info

Cleavage of the side chain: Fragmentation of the butyl chain can occur at various points.

Formation of indole-containing fragments: Cleavage can lead to the formation of a stable indolylmethyl cation (m/z 130) or related structures, which is a characteristic fragmentation pattern for 3-substituted indoles.

This combination of molecular ion information and specific fragmentation patterns from ESI-MS/MS serves as a chemical fingerprint for the structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS serves to determine the purity of a sample and to identify any volatile side-products or impurities from its synthesis. frontiersin.org

The gas chromatograph separates components of the sample based on their boiling points and interactions with the stationary phase of the GC column. As this compound is a relatively high-boiling point compound, a temperature-programmed method is typically employed, starting at a lower temperature and gradually increasing to elute the compound and any other components. notulaebotanicae.ro

Following separation by GC, the components are introduced into the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and fragments them. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (molar mass: 189.25 g/mol ), the molecular ion peak [M]•+ would be expected at m/z 189. The fragmentation pattern is predictable based on the structure, which combines an indole moiety and a butanol chain. Key fragmentation pathways include:

Alpha-cleavage: The bond between the first and second carbon of the butanol chain (adjacent to the oxygen) can break, but the most significant fragmentation for primary alcohols is the loss of water. libretexts.org

Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment at [M-18]•+, which for this compound would be at m/z 171. libretexts.org

Benzylic Cleavage: The most characteristic fragmentation for 3-substituted indoles is the cleavage of the bond beta to the indole ring. This results in the formation of a stable quinolinium or tropylium-like ion. For this compound, this cleavage would lead to a prominent peak at m/z 130, corresponding to the indolyl-methyl cation [C9H8N]+. This is often the base peak in the mass spectra of such compounds.

Side-chain Fragmentation: Other fragments can arise from the cleavage of the butyl side chain, such as the loss of a propyl group to give a fragment at m/z 146, or cleavage resulting in smaller fragments.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z Value Predicted Fragment Ion Fragmentation Pathway
189 [C12H15NO]•+ Molecular Ion (M•+)
171 [C12H13N]•+ Loss of H2O (dehydration)
146 [C10H12N]+ Cleavage of C-C bond in the side chain
130 [C9H8N]+ Benzylic cleavage (β-cleavage), loss of butanol side chain
91 [C6H5N]+ Fragmentation of the indole ring

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For analyzing this compound in complex matrices, such as biological fluids or reaction mixtures containing non-volatile substances, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govnih.gov LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, using a C18 column, is commonly employed for indole derivatives. mdpi.commdpi.com

Following separation, the eluent is introduced into the mass spectrometer. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used in LC-MS. nih.gov These methods usually generate the protonated molecular ion [M+H]+, which would be observed at m/z 190 for this compound.

Tandem mass spectrometry (LC-MS/MS) can provide further structural confirmation by selecting the [M+H]+ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. mdpi.com This is particularly useful for quantitative analysis in complex samples, where a specific precursor-to-product ion transition can be monitored for high selectivity and sensitivity. nih.gov

Table 2: Predicted LC-MS/MS Transitions for this compound

Precursor Ion (m/z) Predicted Product Ion(s) (m/z) Ionization Mode
190.1 172.1, 130.1 Positive ESI/APCI

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be a composite of the characteristic absorptions of the indole ring and the primary alcohol group. nih.gov

Key expected vibrational bands include:

O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.orglibretexts.org

N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹ corresponding to the N-H bond of the indole ring.

Aromatic C-H Stretch: Absorption bands typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong absorptions in the 2950-2850 cm⁻¹ region from the butylene chain.

C=C Stretch: Aromatic ring stretching vibrations for the indole nucleus are expected in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong band for the primary alcohol C-O stretching vibration is typically found in the 1050-1260 cm⁻¹ range. libretexts.org

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3500-3200 Strong, Broad O-H Stretch Alcohol
3400-3300 Medium, Sharp N-H Stretch Indole
3100-3000 Medium-Weak C-H Stretch Aromatic (Indole)
2950-2850 Strong C-H Stretch Aliphatic (Butyl chain)
1600-1450 Medium-Weak C=C Stretch Aromatic (Indole)
1260-1050 Strong C-O Stretch Primary Alcohol

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information complementary to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Aromatic rings, like indole, often produce strong and characteristic Raman signals. researchgate.net

For this compound, the Raman spectrum would be dominated by vibrations of the indole nucleus. Key Raman bands for the indole ring have been well-characterized and include: researchgate.netnih.gov

Indole Ring Breathing Modes: Strong peaks around 760 cm⁻¹ (in-phase) and 1010 cm⁻¹ (out-of-phase) are characteristic of the indole ring structure. researchgate.net

N-H Bending: A band around 878 cm⁻¹ can be assigned to the N-H bending mode. researchgate.net

Other Ring Modes: A series of bands between 1300 cm⁻¹ and 1600 cm⁻¹ correspond to various C-C and C-N stretching and bending vibrations within the indole ring.

The butanol side chain would produce weaker Raman signals, primarily from C-H and C-C stretching and bending modes.

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Predicted Assignment
~1550 Indole Ring Vibration (W3)
~1430-1445 Indole Ring Vibration
~1335-1360 Indole Ring Vibration (W7, Tryptophan "Fermi Doublet")
~1010 Indole Ring Breathing (out-of-phase)
~878 N-H Bending
~760 Indole Ring Breathing (in-phase)

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The indole ring acts as the primary chromophore in this compound. The UV spectrum of indole and its simple alkyl derivatives is characterized by two main absorption bands originating from π-π* electronic transitions, historically labeled as the ¹Lₐ and ¹Lₑ states. chemrxiv.orgaip.org

The ¹Lₐ band is typically broad and structureless, appearing at a shorter wavelength (around 220 nm).

The ¹Lₑ band appears at a longer wavelength (around 270-290 nm) and often shows fine vibrational structure. acs.org

The absorption maxima (λ_max) and molar absorptivity are sensitive to the solvent environment. nih.gov For this compound, the alkyl-alcohol substituent at the 3-position is not expected to significantly shift the absorption maxima compared to other 3-alkylindoles.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Solvent Type Predicted λ_max (¹Lₑ band) Predicted λ_max (¹Lₐ band)
Non-polar (e.g., Hexane) ~275 nm, ~282 nm, ~288 nm ~220 nm
Polar (e.g., Ethanol) ~278 nm, ~285 nm ~222 nm

X-ray Crystallography for Solid-State Structure Determination

In the hypothetical crystal structure of this compound, the hydroxyl (-OH) group and the indole N-H group would be expected to act as hydrogen bond donors, while the oxygen atom and the π-electron-rich indole ring could act as acceptors. These interactions dictate the crystal packing and influence the material's physical properties. The flexible butanyl side chain would likely exhibit a specific conformation in the solid state, which could be determined with precision through crystallographic analysis.

Table 1: Expected Structural Insights from X-ray Crystallography of Indole Derivatives

Structural Parameter Expected Information for Indole Compounds Reference
Bond Lengths & Angles Precise measurement of all interatomic distances and angles, confirming the indole ring structure and side-chain geometry.
Molecular Conformation Determination of the torsion angles of the butanol side chain relative to the rigid indole ring.
Hydrogen Bonding Identification of intermolecular hydrogen bonds involving the N-H and O-H groups, defining the crystal's packing motif.
π-π Stacking Characterization of stacking interactions between the aromatic indole rings of adjacent molecules.
Unit Cell Parameters Defines the dimensions and symmetry of the crystal lattice in which the molecule crystallizes.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools for the separation, purification, and assessment of the purity of this compound. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities or other reaction components.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of reactions, assess compound purity, and determine appropriate solvent systems for column chromatography. For this compound, the stationary phase is typically silica (B1680970) gel, a polar adsorbent.

The separation is based on polarity. Since this compound possesses a polar alcohol group and a moderately polar indole ring, its mobility on a TLC plate is highly dependent on the polarity of the mobile phase (eluent). A less polar eluent will result in stronger adsorption to the silica gel and a lower Retention Factor (Rf), while a more polar eluent will increase the Rf value. The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where the indole ring absorbs, or by using staining agents.

Table 2: Typical TLC Solvent Systems for Analysis of Moderately Polar Indole Derivatives

Mobile Phase Composition (v/v) Relative Polarity Expected Rf for this compound
100% Hexane (B92381) Very Low ~0.0 (No movement)
20% Ethyl Acetate (B1210297) in Hexane Low Low (e.g., 0.1-0.2)
50% Ethyl Acetate in Hexane Medium Moderate (e.g., 0.3-0.5)
100% Ethyl Acetate Medium-High High (e.g., 0.6-0.7)
5% Methanol in Dichloromethane High Very High (e.g., >0.8)

Column Chromatography (Silica Gel)

For the purification of this compound on a preparative scale, column chromatography using silica gel is the method of choice. This technique operates on the same principles as TLC, separating compounds based on their differential adsorption to the stationary phase. The crude sample is loaded onto the top of a column packed with silica gel, and a solvent (eluent) is passed through the column.

Typically, a gradient elution method is employed. The process starts with a low-polarity solvent, such as hexane or a hexane/ethyl acetate mixture, which allows for the elution of non-polar impurities. The polarity of the eluent is then gradually increased by raising the proportion of a more polar solvent like ethyl acetate or methanol. This increase in solvent polarity effectively displaces the more polar compounds from the silica gel. This compound, being of moderate polarity, would elute after non-polar impurities but before highly polar substances. Fractions are collected sequentially and analyzed (often by TLC) to identify those containing the pure product.

Table 3: Illustrative Gradient Elution Scheme for Purification

Step Solvent System (v/v) Purpose
1. Column Packing 100% Hexane Prepares the stationary phase.
2. Loading Crude sample dissolved in minimal DCM/Toluene Applies the sample to the column.
3. Elution Step A 10% Ethyl Acetate in Hexane Elutes very non-polar impurities.
4. Elution Step B 30-50% Ethyl Acetate in Hexane Elutes the target compound: this compound.
5. Elution Step C 100% Ethyl Acetate Elutes more polar impurities.
6. Column Flushing 10% Methanol in Ethyl Acetate Removes highly polar baseline impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purity assessment of this compound with high resolution and sensitivity. The most common mode for analyzing indole derivatives is reversed-phase HPLC (RP-HPLC).

In RP-HPLC, the stationary phase is non-polar (e.g., a silica-based C18 column), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The separation mechanism is the reverse of normal-phase chromatography; polar compounds elute first, while non-polar compounds are retained longer on the column. Given its structure, this compound would exhibit moderate retention under typical RP-HPLC conditions.

Detection is commonly performed using an ultraviolet (UV) detector, as the indole moiety has a strong chromophore that absorbs UV light. The maximum absorbance (λmax) for indole derivatives is typically in the range of 270-290 nm, with detection often set around 280 nm for good sensitivity.

Table 4: Typical HPLC Parameters for the Analysis of Indole Derivatives

Parameter Typical Condition Purpose
Mode Reversed-Phase (RP) Separates compounds based on hydrophobicity.
Column C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm Standard non-polar stationary phase for RP-HPLC.
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic or acetic acid) Elutes compounds from the column; acid improves peak shape.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV Absorbance at 280 nm Quantifies the compound based on its UV absorption.
Column Temperature 30 °C Ensures reproducible retention times.

Theoretical and Computational Investigations of 4 1h Indol 3 Yl Butan 1 Ol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For indole (B1671886) derivatives, these methods elucidate the distribution of electrons and the energies of molecular orbitals, which are key to predicting chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. niscpr.res.inscispace.com It is employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov For 4-(1H-indol-3-yl)butan-1-ol, DFT calculations would map the electron density to determine the ground-state energy and the optimized molecular geometry.

These calculations provide data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. niscpr.res.in A larger HOMO-LUMO gap implies higher stability.

Table 1: Illustrative DFT-Calculated Properties for this compound

ParameterCalculated Value
Energy of HOMO-5.8 eV
Energy of LUMO-0.2 eV
HOMO-LUMO Gap (ΔE)5.6 eV
Dipole Moment2.5 D

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.govreddit.com A functional is a mathematical approximation used to describe the exchange-correlation energy, while a basis set is a set of functions used to construct the molecular orbitals. reddit.comarxiv.org

Commonly used functionals for organic molecules include B3LYP, which is known for its balance of accuracy and computational efficiency. niscpr.res.inreddit.com Other functionals like M06 and ωB97XD are also employed, particularly when dispersion forces are significant. reddit.com

Basis sets vary in size and complexity, with Pople-style basis sets like 6-31G(d,p) and 6-311+G(d,p) being standard choices for many applications. nih.govresearchgate.netresearchgate.net Correlation-consistent basis sets, such as cc-pVTZ, offer higher accuracy at a greater computational cost. A comparative analysis is often performed to ensure that the chosen level of theory is adequate for describing the system accurately. The selection is typically validated by comparing calculated results with available experimental data for related structures. nih.gov

Table 2: Comparison of HOMO-LUMO Gap with Different DFT Functionals/Basis Sets (Illustrative)

FunctionalBasis SetCalculated HOMO-LUMO Gap (eV)
B3LYP6-31G(d)5.5
B3LYP6-311+G(d,p)5.6
M06-2X6-311+G(d,p)5.9
ωB97XDcc-pVTZ6.1

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the physical movements and interactions of atoms and molecules. For a flexible molecule like this compound, conformational analysis is essential to identify the most stable spatial arrangements.

The butanol side chain of this compound can rotate around its single bonds, leading to various conformers. mdpi.comsoton.ac.uk Conformational analysis involves systematically exploring these rotations to identify the structures that correspond to energy minima on the potential energy surface. The relative stability of these conformers is determined by their calculated energies; the conformer with the lowest energy is the most stable and, therefore, the most likely to be observed experimentally. soton.ac.uk This analysis is critical as the molecular conformation can significantly influence the compound's physical properties and biological interactions.

The functional groups in this compound—specifically the indole N-H group and the alcohol O-H group—are capable of forming hydrogen bonds. masterorganicchemistry.comlibretexts.org These are strong non-covalent interactions that play a crucial role in determining the substance's properties, such as its boiling point and solubility. libretexts.orglibretexts.org

Computational analysis can predict both intermolecular and intramolecular hydrogen bonds.

Intermolecular hydrogen bonds occur between different molecules. For instance, the O-H group of one molecule can act as a hydrogen bond donor to the nitrogen atom of a neighboring indole ring.

Intramolecular hydrogen bonds can occur within a single molecule. researchgate.net In certain conformations of this compound, the butanol chain may fold back, allowing for a hydrogen bond to form between the terminal -OH group and the π-electron cloud of the indole ring or the N-H group. researchgate.net

Analysis of these hydrogen bonding networks helps in understanding the supramolecular structure in the solid state and the behavior of the compound in solution.

Spectroscopic Property Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecular structure and validate the computational model.

For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies for specific bond stretches, such as the O-H and N-H stretches, can be correlated with peaks in the experimental IR spectrum. scifiniti.com It is standard practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for approximations in the theoretical model and anharmonicity. scifiniti.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to aid in the assignment of signals and confirm the predicted conformation. researchgate.netmdpi.com Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net

Table 3: Correlation of Calculated vs. Experimental Vibrational Frequencies (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch36503400
N-H Stretch35103300
Aromatic C-H Stretch31003050
Aliphatic C-H Stretch29502930
C=C Aromatic Stretch16001580

Theoretical Vibrational Frequencies (FTIR, Raman)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict the vibrational spectra (FTIR and Raman) of molecules. These calculations provide a set of vibrational modes, each with a corresponding frequency and intensity. By analyzing these modes, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of the molecule's constituent atoms and functional groups.

For a molecule like this compound, DFT calculations can predict characteristic vibrational frequencies. For instance, the N-H stretching vibration of the indole ring is expected in the range of 3500-3300 cm⁻¹. The O-H stretching of the primary alcohol group would also appear in a similar region, typically around 3600-3200 cm⁻¹. Aromatic C-H stretching vibrations of the indole ring are anticipated between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching of the butyl chain would be observed between 3000 and 2850 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), along with various bending and deformation modes.

A hypothetical data table of predicted vibrational frequencies for this compound, based on DFT calculations for similar indole-containing molecules, is presented below. It is important to note that these are representative values and actual calculated frequencies may vary depending on the level of theory and basis set used.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectrum
N-H Stretch (Indole)3450 - 3550FTIR, Raman
O-H Stretch (Alcohol)3300 - 3600FTIR, Raman
Aromatic C-H Stretch3050 - 3150FTIR, Raman
Aliphatic C-H Stretch2850 - 2960FTIR, Raman
C=C Aromatic Stretch1450 - 1600FTIR, Raman
C-N Stretch1200 - 1350FTIR, Raman
C-O Stretch1000 - 1260FTIR, Raman

These theoretical predictions are crucial for interpreting experimental spectra, helping to assign observed bands to specific molecular motions and confirming the molecule's structural features.

Predicted NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, including DFT and machine learning approaches, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions serve as a powerful tool for validating experimentally determined structures and for assigning signals in complex spectra.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the indole ring, the butyl chain, and the hydroxyl group. The aromatic protons of the indole ring would resonate in the downfield region (typically δ 7.0-8.0 ppm). The proton on the indole nitrogen would likely appear as a broad signal at a higher chemical shift. The methylene (B1212753) protons of the butyl chain would exhibit characteristic multiplets, with their chemical shifts influenced by their proximity to the indole ring and the hydroxyl group. The protons of the CH₂ group adjacent to the hydroxyl group would be the most deshielded among the aliphatic protons.

Similarly, the ¹³C NMR spectrum can be predicted. The carbon atoms of the indole ring would have chemical shifts in the aromatic region (δ 110-140 ppm). The carbons of the butyl chain would appear in the aliphatic region (δ 10-70 ppm), with the carbon attached to the hydroxyl group having the largest chemical shift in this group.

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on computational models and data from analogous structures.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
Indole N-H8.0 - 8.5
Indole Aromatic C-H7.0 - 7.8
-CH₂- (adjacent to Indole)2.7 - 3.0
-CH₂- (internal)1.6 - 1.9
-CH₂- (adjacent to OH)3.6 - 3.9
-OHVariable (depends on solvent and concentration)

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Indole Aromatic C110 - 140
-CH₂- (adjacent to Indole)25 - 30
-CH₂- (internal)28 - 35
-CH₂- (adjacent to OH)60 - 65

UV-Vis Spectra Simulation and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comrsc.org This allows for the prediction of the absorption maxima (λ_max) and the nature of the electronic transitions involved, such as π → π* and n → π* transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the indole chromophore. The indole ring system gives rise to characteristic absorption bands in the ultraviolet region. TD-DFT calculations can predict the wavelengths of these absorptions and provide insights into the molecular orbitals involved in these transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often involved in the primary electronic transitions.

A simulated UV-Vis spectrum for this compound would likely show two main absorption bands characteristic of the indole moiety. The predicted electronic transitions and their corresponding absorption wavelengths are summarized in the table below.

Electronic Transition Predicted λ_max (nm) Molecular Orbitals Involved
π → π~220HOMO-1 → LUMO
π → π~280HOMO → LUMO

These theoretical predictions can be compared with experimental UV-Vis spectra to confirm the electronic structure of the molecule and to understand how structural modifications might affect its absorption properties.

Structure-Activity Relationship (SAR) Studies via Computational Approaches (e.g., molecular docking with non-human biological targets)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly molecular docking, are instrumental in SAR studies. Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. This information is crucial for designing new molecules with improved activity.

In the context of this compound and its derivatives, molecular docking could be used to explore their potential interactions with various non-human biological targets, such as enzymes or receptors from plants, fungi, or bacteria. For example, indole-3-butyric acid, a related compound, is a plant hormone (auxin). Molecular docking could be employed to study the binding of this compound to auxin-binding proteins to predict its potential as a plant growth regulator.

The general workflow for a molecular docking study would involve:

Obtaining the 3D structure of the target protein, often from a protein data bank.

Preparing the 3D structure of the ligand, this compound.

Using docking software to predict the binding pose and calculate a docking score, which is an estimate of the binding affinity.

Analyzing the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

Biological Activity Research and Mechanistic Studies in Vitro and Non Clinical Models

Antimicrobial and Antibacterial Activity Investigations (In Vitro)

The indole (B1671886) scaffold is a key feature in many compounds investigated for their antimicrobial properties. chula.ac.th Research into various indole derivatives has demonstrated a capacity to inhibit the growth of a wide range of pathogenic microorganisms. researchgate.net

Evaluation against Bacterial Strains (e.g., Gram-positive, Gram-negative, drug-resistant)

Studies on numerous indole derivatives have revealed broad-spectrum antibacterial activity. nih.gov Compounds featuring the indole core have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and Gram-negative bacteria like Escherichia coli. nih.gov For instance, certain indole alkaloids and synthetic indole-based compounds have shown moderate to significant activity against these strains. nih.govnih.gov While specific studies evaluating 4-(1H-indol-3-yl)butan-1-ol against a panel of bacterial strains are not prominently available in the literature, the established antibacterial potential of the indole family suggests that this compound is a candidate for such investigation. nih.govchula.ac.th

Structure-Activity Relationships Related to Alkyl Chain Length and Substitution Patterns

The biological activity of indole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help to elucidate how specific functional groups and structural motifs influence antimicrobial potency. For alcohols and phenols, antimicrobial activity often increases with the length of the alkyl chain up to an optimal point, after which decreased water solubility can reduce effectiveness. The hydrophobic nature of the alkyl chain is believed to facilitate interaction with and disruption of the bacterial cell membrane.

For this compound, several structural features are pertinent to its potential activity:

The Indole Ring: The planar, aromatic, and electron-rich nature of the indole core is fundamental to the bioactivity of this class of compounds.

The N-H Group: The hydrogen on the indole nitrogen can act as a hydrogen bond donor, potentially interacting with biological targets.

The Butyl Chain (C4): The four-carbon alkyl chain provides a degree of lipophilicity, which may influence the compound's ability to permeate bacterial membranes.

The Terminal Hydroxyl (-OH) Group: The alcohol functional group can participate in hydrogen bonding and may be crucial for interaction with specific enzyme or protein targets.

SAR studies on other indole alkaloids have shown that substitutions on the indole ring and modifications to the side chain can dramatically alter antimicrobial specificity and potency.

Interaction with Cellular Components (In Vitro, Non-Clinical Cell Models)

Beyond antimicrobial effects, indole derivatives are frequently studied for their interactions with mammalian cells, including potential cytotoxic or anticancer properties.

Investigations into Membrane Permeability and Cellular Uptake Mechanisms

A compound's ability to cross cellular membranes is fundamental to its biological activity, as it must reach its intracellular target to exert an effect. The parent indole molecule is known to be capable of passing rapidly and unassisted across the lipid membrane of cells like E. coli. This passive diffusion is a key aspect of its function as a signaling molecule.

Role in Plant Biological Systems

While direct research on the specific roles of this compound in plant defense and physiology is limited, the functions of structurally related indole compounds provide a basis for understanding its potential activities.

Involvement in Plant Defense Mechanisms and Physiology

Indole, the core structural motif of this compound, is a recognized signaling molecule in plants, particularly in defense against herbivores. In maize, for instance, the release of indole is a specific response to herbivore attack and acts as a priming signal for both systemic tissues within the attacked plant and neighboring plants. nih.gov This airborne signal enhances the production of defensive volatile organic compounds and stress hormones like jasmonate-isoleucine conjugate and abscisic acid, preparing the plant for subsequent attacks. nih.gov Given its structural similarity, this compound may possess similar signaling or defense-related properties, although specific studies are required to confirm this.

Biosynthesis Pathways in Plants and Microorganisms

The biosynthesis of indole alkaloids is a complex process in plants, often originating from the amino acid tryptophan. Tryptamine (B22526), a key intermediate derived from tryptophan, serves as a precursor to a vast array of monoterpene indole alkaloids. grinnell.edu The biosynthesis of these complex molecules involves the convergence of the shikimate pathway (producing tryptophan) and the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathway (producing terpenoid components). While the specific biosynthetic pathway for this compound has not been elucidated, it is plausible that it could be derived from tryptophan through a series of enzymatic modifications.

Microorganisms, including endophytic fungi, are also capable of synthesizing indole derivatives. These fungi can produce various phytohormones, such as indole-3-acetic acid, which can influence the host plant's physiological and metabolic activities. nih.gov The biosynthesis of such compounds in fungi can occur through both tryptophan-dependent and independent pathways.

Biotransformation and Metabolism by Microorganisms

Microorganisms, particularly endophytic fungi, possess remarkable capabilities to metabolize and transform a wide range of chemical compounds, including those with an indole scaffold.

Endophytic Fungi Biotransformation Capabilities

Endophytic fungi have evolved specialized biotransformation abilities due to their long-term co-evolution with host plants. nih.gov These fungi can perform a variety of chemical reactions, including hydroxylation, oxidation, and glycosylation, on secondary metabolites. frontiersin.orgnih.gov This metabolic activity can lead to the production of novel compounds with diverse biological activities. The biotransformation of indole itself by endophytic fungi has been observed, leading to the formation of various oxidized products. This suggests that this compound could be a substrate for the enzymatic machinery of these microorganisms.

The table below illustrates the general biotransformation capabilities of endophytic fungi on various substrates, highlighting the types of reactions they can catalyze.

Fungal StrainSubstrateMajor Transformation ProductsReference
Neosartorya hiratsukaeNeoruscogeninHydroxylated derivativesÖzçinar et al. (2018b)
Phomopsis sp.Limoneneα-terpineol, carvone, limonene-1,2-diol(2017)
Fusarium solani, Alternaria alternata, Neofusicoccum sp.Essential oil components (limonene, pinene, sabinene)Diversified chemical matricesCecati et al. (2018)

Identification and Characterization of Microbial Metabolites

The microbial transformation of indole and its derivatives can lead to a variety of metabolites. For example, the aerobic degradation of indole by bacteria often proceeds through hydroxylation to form intermediates like isatin, dihydroxyindole, and anthranilate. nih.gov Anaerobic degradation pathways also involve initial hydroxylation, typically at the C2 position to produce 2-oxindole. nih.gov

In the context of biotransformation by fungi for the generation of novel compounds, studies on other molecules have shown the production of multiple metabolites. For instance, the microbial transformation of curcumol (B1669341) by Cunninghamella blakesleana resulted in the isolation of four new hydroxylated and rearranged metabolites. nih.gov Similarly, the transformation of pimavanserin (B1677881) by the same fungal species yielded ten previously unreported metabolites. mdpi.com While specific microbial metabolites of this compound have not been identified, it is anticipated that its metabolism would likely involve hydroxylation of the indole ring or the butanol side chain.

Potential as Precursors for Biologically Active Molecules (e.g., Tryptamine Derivatives)

The tryptamine framework is a crucial component of many natural products and pharmaceutical compounds. sciencemadness.orgnih.gov Tryptamine itself serves as a biosynthetic precursor for numerous natural alkaloids. nih.gov Consequently, the synthesis of tryptamine derivatives is an active area of chemical research.

This compound, with its indole nucleus and a flexible butanol side chain, represents a potential starting material for the synthesis of various tryptamine derivatives and other indole-containing molecules. The hydroxyl group of the butanol side chain can be chemically modified or replaced to introduce different functional groups, thereby creating a library of novel compounds. For example, the alcohol could be converted to an amine to generate a tryptamine analog with an extended side chain. While specific syntheses utilizing this compound as a precursor for tryptamine derivatives are not detailed in the available literature, its chemical structure makes it a viable candidate for such synthetic explorations. grinnell.edu

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 4-(1H-indol-3-yl)butan-1-ol Analogues

The synthesis of indole (B1671886) derivatives has evolved significantly, moving from conventional methods to more sustainable and efficient "green" approaches. tandfonline.comresearchgate.net Future research will likely focus on refining these methodologies for the synthesis of this compound analogues. Key areas of development include the use of environmentally friendly solvents like water, energy-efficient techniques such as microwave irradiation, and the application of reusable catalysts. researchgate.netchemistryviews.orgtandfonline.com

Recent advancements have highlighted multicomponent reactions (MCRs) as a powerful tool for rapidly building molecular complexity from simple precursors in a single step. rsc.orgnih.gov For instance, one-pot, three-component procedures have been successfully developed for creating polysubstituted indoles. organic-chemistry.orgnih.gov The use of recyclable catalysts, such as palladium on carbon (Pd/C), which can be easily removed by filtration and reused multiple times, aligns with the principles of green chemistry. chemistryviews.org These sustainable protocols not only reduce waste and energy consumption but also offer high yields and tolerance for a variety of functional groups, making them ideal for generating libraries of this compound analogues for further study. chemistryviews.orgtandfonline.com

Synthetic Methodology Key Features Advantages Representative Research
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates. tandfonline.comtandfonline.comRapid, efficient, environmentally friendly, often leads to higher yields. tandfonline.comDevelopment of green procedures for synthesizing various indole derivatives, including pyran-annulated indoles and bis(indolyl) methanes. tandfonline.com
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a complex product. rsc.orgHigh atom economy, operational simplicity, rapid access to diverse molecular scaffolds. organic-chemistry.orgnih.govA one-pot, three-component reaction using isatins, 3-cyanoacetyl indoles, and 1H-pyrazol-5-amines to produce spirooxindole derivatives in high yields. nih.gov
Heterogeneous Catalysis Employs solid-phase catalysts that are easily separated from the reaction mixture. chemistryviews.orgCatalyst can be recycled and reused, simplifies product purification, low-cost, and stable. chemistryviews.orgUse of palladium-on-carbon (Pd/C) for the synthesis of indole and benzofuran derivatives from substituted allyl-anilines. chemistryviews.org
Domino Reactions Involves consecutive reactions where the subsequent reaction depends on the functionality generated in the previous step. organic-chemistry.orgIncreases molecular complexity efficiently in a single, one-pot operation.A palladium domino indolization process involving Sonogashira coupling followed by aminopalladation and reductive elimination to create 2,3-substituted indoles. organic-chemistry.org

Advanced Computational Approaches for Deeper Mechanistic Understanding of Molecular Interactions

Computational chemistry and molecular modeling are indispensable tools for elucidating the mechanisms by which molecules like this compound interact with biological targets. nih.gov Future research will increasingly rely on advanced computational strategies to predict bioactivity, understand structure-activity relationships (SAR), and guide the rational design of novel analogues. rsc.orgnih.gov

Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations provide insights at the atomic level. nih.govnih.gov For example, Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of indole isomers. acs.org The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method allows for the calculation of binding free energies between a ligand and its receptor, helping to identify key amino acid residues crucial for binding. nih.gov These computational predictions can then be validated experimentally, creating a synergistic cycle of design, synthesis, and testing that accelerates the discovery process. rsc.orgfrontiersin.org

Computational Method Application in Indole Research Key Insights Provided Representative Research
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Elucidates binding modes and identifies potential interactions (e.g., hydrogen bonds, hydrophobic interactions) with target proteins like tubulin or NLRP3. nih.govacs.orgUsed to study the binding interactions of indole–furanone analogues in the colchicine binding site of tubulin. acs.org
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to analyze the stability and dynamics of ligand-receptor complexes.Provides information on the stability of binding poses, conformational changes, and the role of solvent molecules. nih.govnih.govEmployed to investigate the binding mechanism between NLRP3 protein and four different small-molecule inhibitors over a microsecond timescale. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlates the chemical structure of compounds with their biological activity using statistical models. rsc.orgIdentifies the most important physicochemical parameters that control the biological activity of a series of compounds.2D-QSAR studies were used to validate experimental antitumor data for spiro-indoles and determine key parameters for activity. rsc.org
Density Functional Theory (DFT) A quantum mechanical modeling method to investigate the electronic structure of molecules. acs.orgfrontiersin.orgCalculates electronic properties, optimizes molecular geometries, and explores reaction pathways and mechanisms. acs.orgUsed to investigate the pathways of unimolecular isomerizations of indole and support findings from drug-like property predictions. acs.orgfrontiersin.org

Exploration of Undiscovered Biological Activities in Non-Clinical and Model Organism Systems

While the indole nucleus is a well-established scaffold in medicinal chemistry, the full biological potential of many of its derivatives, including this compound, remains untapped. bohrium.commdpi.com Future research will focus on screening this compound and its analogues against a wide range of biological targets in non-clinical and model organism systems to uncover novel therapeutic applications.

Indole compounds are known to be produced by various microorganisms and play roles in cell-to-cell communication, such as quorum sensing in bacteria. creative-proteomics.comnih.gov This suggests potential applications as antimicrobial agents or modulators of bacterial behavior. In another domain, studies have demonstrated the potent nematicidal activity of certain indole derivatives against organisms like Caenorhabditis elegans, indicating a potential for developing new agents for crop protection. nih.gov Furthermore, the role of indole derivatives as plant growth regulators is well-documented; they can stimulate root formation and enhance plant immunity against various stresses. creative-proteomics.comresearchgate.netfrontiersin.org Exploring these and other activities in diverse biological systems could reveal previously unknown functions and applications.

Model System Potential Biological Activity Observed Effects of Indole Derivatives Representative Research
Plants (Arabidopsis thaliana, etc.) Plant Growth Regulation, Immunity InductionIndole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) regulate cell elongation, root development, and resistance to pathogens and abiotic stress. creative-proteomics.comfrontiersin.orgIndole, as a volatile organic compound, can enhance plant immunity against herbivorous insects. Melatonin, an indole derivative, activates defense genes. frontiersin.org
Nematodes (Caenorhabditis elegans) Nematicidal ActivityIndole-based compounds can cause high mortality in plant-parasitic nematodes, leading to organ disruption and vacuole formation. nih.govIn vitro studies showed that 5-iodoindole effectively killed juveniles and freshly hatched nematodes of C. elegans and M. incognita. nih.gov
Bacteria Quorum Sensing Modulation, Biofilm InhibitionIndole acts as an intercellular signaling molecule in many bacteria, coordinating behaviors like biofilm formation and antibiotic resistance. creative-proteomics.comnih.govMicrobial metabolism is a major source of environmental indoles, which function as important environmental cues. nih.gov
Cancer Cell Lines (HeLa, HepG2, etc.) Antitumor/Antiproliferative ActivitySynthetic indole derivatives have shown potent activity against various cancer cell lines, often higher than standard drugs like cisplatin. rsc.orgnih.govbohrium.comA library of spiro-indoles exhibited significant antitumor properties against the HeLa cervical cancer cell line. rsc.org

Investigation of Environmental Roles and Bioremediation Potential of Indole Derivatives

Indole and its derivatives are ubiquitous in nature, arising primarily from the microbial metabolism of the amino acid tryptophan. creative-proteomics.comnih.gov These compounds serve as important signaling molecules in various ecosystems, influencing inter- and intra-species interactions. nih.gov For example, in microbial communities, indole acts as a signal that can regulate virulence, drug resistance, and biofilm formation. nih.gov Understanding these roles is crucial for managing microbial ecosystems in environmental, agricultural, and medical contexts.

The natural production and degradation of indole compounds by microorganisms suggest a potential for their use in bioremediation. While research in this specific area is still emerging, the principle of using microbial pathways to break down or transform environmental pollutants is well-established. Future studies could investigate the potential of genetically engineered microorganisms that overproduce or degrade specific indole derivatives to remediate contaminated sites or to act as biocontrol agents in agriculture by modulating the behavior of pathogenic microbes.

Environmental Aspect Description Significance Representative Research
Interspecies Signaling Indole functions as a volatile signal molecule that can be emitted and received by a wide variety of organisms, including bacteria, plants, and nematodes. nih.govInfluences coordinated behaviors, defense systems, and fitness advantages across different kingdoms of life. nih.govMicrobial indole compounds are recognized as important inter-kingdom signals that can impact the behavior of higher organisms. nih.gov
Microbial Metabolism Large quantities of indole are produced by gut microbiota and other environmental bacteria through the decomposition of tryptophan. creative-proteomics.comnih.govContributes to the pool of signaling molecules in an ecosystem and influences host physiology and health. nih.govIndole produced by gut bacteria is linked to host health and can contribute to various chronic diseases when microbiota composition is altered. nih.gov
Plant-Microbe Interactions Indole derivatives like indole-3-acetic acid (IAA) are key phytohormones, often produced by soil bacteria to promote plant growth. creative-proteomics.comresearchgate.netForms the basis of symbiotic relationships and is a target for developing bio-fertilizers and plant growth promoters. researchgate.netBacteria capable of synthesizing IAA have been shown to increase the number of pods in edamame beans. researchgate.net
Bioremediation Potential The microbial pathways for indole synthesis and degradation could potentially be harnessed to break down related environmental contaminants.Offers a potential "green" solution for cleaning up pollutants by leveraging natural biological processes.While direct bioremediation studies for this compound are not prominent, the foundational knowledge of microbial indole metabolism provides a basis for future exploration.

Integration of Synthetic and Biosynthetic Pathways for Complex Molecule Production

The synergy between chemical synthesis and biological catalysis offers a powerful strategy for producing complex molecules like indole alkaloids. nih.gov Chemoenzymatic synthesis, which combines traditional organic synthesis with the use of enzymes, allows for the creation of structurally diverse compounds with high efficiency and stereoselectivity. nih.govsemanticscholar.org

Future research will likely expand the toolkit of enzymes available for indole derivatization. Enzymes such as tryptophan synthase, oxidases, and others from biosynthetic gene clusters can be used in one-pot, multi-enzyme systems to convert simple indole building blocks into complex final products. nih.govmdpi.com This approach can overcome many challenges of purely chemical synthesis, especially for molecules with multiple chiral centers. nih.gov By integrating engineered enzymes and biosynthetic pathways, it will be possible to produce novel analogues of this compound and other complex indole derivatives that are inaccessible through traditional methods alone. rsc.orgnih.gov

Integrated Approach Description Advantages Representative Research
Chemoenzymatic Synthesis A one-pot reaction combining chemical reagents and biocatalysts (enzymes) to perform sequential transformations. nih.govHigh selectivity (regio- and stereoselectivity), mild reaction conditions, access to complex natural product-like molecules. nih.govmdpi.comA one-pot biotransformation system using an engineered tryptophan synthase, an L-amino acid oxidase, and a ThDP-dependent enzyme to generate various indole-containing acyloins. nih.govmdpi.com
Metabolic Engineering Modifying the metabolic pathways of microorganisms (e.g., bacteria, yeast) to produce a desired chemical.Enables sustainable production of complex molecules from simple feedstocks, potential for large-scale fermentation.The shikimic acid pathway in bacteria and fungi is the natural biosynthetic route to L-tryptophan, the precursor for most indole derivatives. mdpi.com
Directed Evolution of Enzymes A laboratory process used to engineer enzymes with improved or novel functions. semanticscholar.orgCreates biocatalysts with enhanced stability, substrate scope, or catalytic efficiency for specific synthetic applications.An engineered tryptophan synthase β-subunit variant was used to generate structurally diverse indole-3-pyruvate derivatives for subsequent enzymatic reactions. nih.govsemanticscholar.org
Biosynthetic Pathway Elucidation Identifying and characterizing the genes and enzymes responsible for the natural production of indole alkaloids in organisms. rsc.orgnih.govnih.govUncovers novel enzymatic reactions and provides the genetic components for use in metabolic engineering and chemoenzymatic synthesis.Studies on bisindole natural products have revealed novel enzymatic mechanisms and diverging pathways from L-tryptophan. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-(1H-indol-3-yl)butan-1-ol, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step organic reactions. A key method involves the derivatization of indole precursors with butanol derivatives under controlled conditions. For example, Labanauskas and Mazeikaite (2013) describe a route where this compound is derived from piperazine intermediates using nucleophilic substitution or condensation reactions . Reaction parameters such as solvent polarity (e.g., chloroform or isopropanol), temperature (room temperature to reflux), and catalyst selection (e.g., chiral imidazolidinones) significantly impact yields. Optimization studies recommend monitoring reaction progress via TLC or HPLC to minimize byproducts .

Q. What analytical techniques are critical for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the indole moiety (e.g., aromatic protons at δ 7.0–7.5 ppm) and butanol chain (e.g., hydroxyl proton at δ 1.5–2.0 ppm) .
  • HRMS : Validates molecular weight (e.g., observed m/z 201.15 for C₁₂H₁₅NO) .
  • HPLC : Assesses purity (>95% purity is typical for research-grade material) .
  • Melting point analysis : While the compound is often an oil, derivatives (e.g., crystalline salts) may exhibit defined melting points .

Q. What safety protocols are recommended for handling this compound?

AK Scientific’s safety data sheet (SDS) advises:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .
  • Dispose of waste via certified hazardous waste facilities due to potential environmental toxicity .

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of this compound derivatives?

Low yields often stem from competing side reactions (e.g., polymerization of indole). Strategies include:

  • Catalyst screening : Chiral catalysts like (2S,5S)-5-benzyl-2-tert-butyl-imidazolidin-4-one enhance stereoselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates .
  • Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates before final coupling .

Q. How can stereochemical control be achieved in this compound derivatives?

Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example, Ofori Atta and Lin (University of Groningen) modified reaction conditions using enantiopure imidazolidinones to produce 3-(1H-indol-3-yl)-butan-1-ol with >90% enantiomeric excess (ee) . Dynamic kinetic resolution (DKR) or enzymatic catalysis are alternative approaches for chiral center induction .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The indole moiety acts as an electron-rich aromatic system, facilitating electrophilic substitution at the 3-position. Yao and Lin (2011) demonstrated that Fe/HCl-mediated reductions of nitro groups to amines precede cyclization, forming indole-quinoline hybrids . Computational studies (DFT) can further elucidate transition states and regioselectivity .

Q. How is this compound utilized in drug discovery pipelines?

The compound serves as a precursor for bioactive molecules. For example:

  • Anti-inflammatory agents : Benzofuran-indole hybrids derived from this compound show COX-2 inhibition (IC₅₀ < 1 µM) .
  • Dopamine receptor ligands : Piperidine-indole derivatives (e.g., L-741,626) exhibit D2 receptor antagonism (Ki = 2.3 nM) .
  • Anticancer agents : Indole-butyl hybrids inhibit tubulin polymerization (IC₅₀ = 0.8 µM in MCF-7 cells) .

Methodological Challenges and Solutions

Q. How to address instability of this compound during storage?

Instability arises from hydroxyl group oxidation. Solutions include:

  • Derivatization : Acetylation of the hydroxyl group improves stability .
  • Lyophilization : Freeze-drying under vacuum preserves activity for >6 months .
  • Additives : Antioxidants (e.g., BHT) at 0.1% w/v prevent radical degradation .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies (e.g., 40–80% yields ) may arise from impurities in starting materials or variations in workup protocols. Reproducibility requires:

  • Batch validation : NMR or LC-MS verification of indole precursor purity .
  • Standardized protocols : Adopt published procedures (e.g., AK Scientific’s R&D guidelines) .

Q. What purification methods are effective for this compound analogs?

  • Flash chromatography : Resolves polar byproducts using gradients of hexane:EtOAc (4:1 to 1:1) .
  • Recrystallization : Ethanol/water mixtures yield crystalline forms for X-ray diffraction .
  • HPLC : Semi-preparative C18 columns (MeCN/H₂O + 0.1% TFA) achieve >99% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.